molecular formula C15H12F3NO B5839302 N-benzyl-2-(trifluoromethyl)benzamide

N-benzyl-2-(trifluoromethyl)benzamide

Cat. No.: B5839302
M. Wt: 279.26 g/mol
InChI Key: SPDLOTUNQPAMDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(trifluoromethyl)benzamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research. This benzamide derivative features a benzyl group attached to the amide nitrogen and a trifluoromethyl group at the 2-position of the benzamide ring, a structure known to influence both the molecule's physicochemical properties and its biological activity. Researchers value this scaffold for its potential as a building block in the development of novel therapeutic agents. Fluorinated N-benzamide analogs have been identified as a promising class of compounds in preclinical research for central nervous system (CNS) disorders . Specifically, studies on related trifluoromethyl-substituted benzamide enaminones have shown them to be effective as T-type calcium channel (Cav3) blockers, highlighting their potential as lead compounds for the treatment of epileptic seizures, including drug-resistant epilepsy (DRE) . The mechanism of action is believed to involve the inhibition of neuronal T-type Ca2+ channels, which are crucial regulators of electrical excitability in thalamic and cortical neurons, without affecting voltage-activated Na+ channels . This targeted action makes such compounds valuable tools for probing the pathophysiology of epilepsy and related neurological conditions. The compound is intended for research purposes only by trained professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-benzyl-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO/c16-15(17,18)13-9-5-4-8-12(13)14(20)19-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDLOTUNQPAMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(trifluoromethyl)benzamide typically involves the reaction of benzylamine with 2-(trifluoromethyl)benzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Substitution Reactions

The trifluoromethyl group participates in nucleophilic substitution under controlled conditions. A patent (CN113698315A) outlines a synthetic route where intermediates undergo substitution with cyanide reagents:

  • Reaction : 2-Fluoro-3-chlorotrifluoromethane reacts with KCN in DMF at 80–120°C to form 2-chloro-6-trifluoromethylbenzonitrile .

  • Yield : 88–93% with >95% purity .

Reagent Conditions Product Yield
KCNDMF, 80–120°C, 2–4 h2-Chloro-6-trifluoromethylbenzonitrile88–93%

Hydrogenation/Reduction

Catalytic hydrogenation is employed to dechlorinate intermediates. Palladium on carbon (Pd/C) or platinum catalysts facilitate this process:

  • Reaction : 2-Chloro-6-trifluoromethylbenzonitrile undergoes hydrogenation with Pd/C (5%) in tetrahydrofuran (THF) under H₂ (1.5 atm) at 25°C .

  • Result : Chlorine is replaced by hydrogen, yielding 2-trifluoromethylbenzonitrile .

  • Yield : 93–98% .

Catalyst Solvent Pressure Time Yield
5% Pd/CTHF1.5 atm H₂16 h93.3%
5% Pt/CTHF1.5 atm H₂16 h95.2%

Hydrolysis

The nitrile group is hydrolyzed to an amide under basic conditions:

  • Reaction : 2-Trifluoromethylbenzonitrile reacts with NaOH (10–20% aqueous) at 100°C for 2–4 hours .

  • Mechanism : Base-mediated hydrolysis converts the nitrile to a primary amide .

  • Yield : 89–97% with >97% purity .

Base Temperature Time Product Yield
NaOH (20% aqueous)100°C4 h2-Trifluoromethylbenzamide89.9%

Amide Bond Formation

The parent benzamide structure is synthesized via coupling reactions. A protocol from Org. Synth. (source 4) details:

  • Reaction : 4-Trifluoromethylbenzoyl chloride reacts with benzylamine in CH₂Cl₂ at 0°C in the presence of triethylamine .

  • Result : N-Benzyl-2-(trifluoromethyl)benzamide forms via nucleophilic acyl substitution .

  • Yield : >90% after purification .

Acyl Chloride Amine Base Solvent Yield
4-Trifluoromethylbenzoyl chlorideBenzylamineTriethylamineCH₂Cl₂>90%

Catalytic Dechlorination

Industrial methods prioritize scalable dechlorination. A patent (US20170129849A1) describes:

  • Reaction : 2-Chloro-6-trifluoromethylbenzamide undergoes dechlorination using triethylamine and Pd/C in THF .

  • Conditions : 25°C, 1.5 atm H₂, 16 h .

  • Yield : 95.2% with 97.3% purity .

Mechanistic Insights

  • Trifluoromethyl Group : Enhances electron-withdrawing effects, stabilizing intermediates during substitution and hydrolysis .

  • Benzyl Group : Provides steric protection to the amide bond, reducing unintended side reactions (e.g., hydrolysis) .

Comparative Reaction Efficiency

Reaction Type Key Reagent/Catalyst Optimal Conditions Yield Range
SubstitutionKCNDMF, 80–120°C88–93%
HydrogenationPd/C (5%)THF, 1.5 atm H₂, 25°C93–98%
HydrolysisNaOH (20%)100°C, 2–4 h89–97%
Amide CouplingTriethylamineCH₂Cl₂, 0°C>90%

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
N-benzyl-2-(trifluoromethyl)benzamide has been investigated for its potential as an inhibitor of specific protein kinases, particularly the platelet-derived growth factor receptor alpha (PDGFRα). Research indicates that this compound exhibits significant inhibitory activity, with reported values of 67% and 77% against PDGFRα, suggesting its potential use in cancer therapeutics where kinase signaling is critical.

1.2 Biological Activity
The trifluoromethyl group attached to the benzamide structure enhances the compound's lipophilicity and stability, which are desirable properties for drug development. This modification can influence the pharmacokinetics and bioavailability of the compound, making it a candidate for further exploration in drug formulation .

Synthetic Applications

2.1 Synthesis Methodologies
The synthesis of this compound can be achieved through various methodologies, including amidation reactions that utilize phosphonium salts. These methods emphasize the importance of functional group manipulation in achieving desired molecular architectures .

2.2 Industrial Production
Recent patents describe efficient synthetic routes that emphasize mild reaction conditions and high yields. For instance, one method utilizes readily available raw materials while avoiding hazardous reagents, resulting in a product yield exceeding 67% with over 97% purity . This approach not only enhances safety but also aligns with green chemistry principles by minimizing waste.

Material Science

3.1 Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. The trifluoromethyl group contributes to the compound's electronic characteristics, potentially enabling its use as a building block for advanced materials.

3.2 Potential in Coatings and Polymers
Due to its chemical stability and lipophilicity, this compound may also find applications in coatings and polymers where durability and resistance to environmental factors are crucial.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-benzyl-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, as it can improve the bioavailability of therapeutic agents .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position and Yield : Electron-withdrawing groups (e.g., CF₃, Cl) at ortho/para positions generally lower reaction yields due to steric and electronic effects. For example, N-(4-hydroxy-2-(trifluoromethyl)benzyl)benzamide was synthesized in 49% yield, lower than its methoxy counterpart (84%) .
  • Biological Activity: Antimicrobial Activity: 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide demonstrated potent cytotoxicity against Desulfovibrio piger (64–66% growth inhibition at 0.37–1.10 µmol·L⁻¹), attributed to the synergistic effect of the Cl and CF₃ groups enhancing membrane disruption . Antiviral Potential: 2-Fluoro-N-methyl-3-(trifluoromethyl)benzamide (compound 7a) was developed as a noncovalent SARS-CoV-2 inhibitor, leveraging the CF₃ group to improve target binding .
Structure-Activity Relationships (SAR)
  • Trifluoromethyl Position : Ortho-CF₃ (as in the target compound) enhances steric interactions in enzyme binding pockets compared to para-CF₃ derivatives (e.g., N-(4-(trifluoromethyl)phenyl)benzamide in ).
  • Hydroxy vs. Methoxy Groups : Hydroxy substituents (e.g., 2-OH in ) improve hydrogen bonding with biological targets but may reduce metabolic stability. Methoxy groups (e.g., 4-OCH₃ in ) balance lipophilicity and stability.
  • Heterocyclic Modifications : Incorporating heterocycles (e.g., benzothiazole in ) increases target specificity. For example, N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide likely targets enzymes with hydrophobic binding pockets .

Biological Activity

N-benzyl-2-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes recent findings regarding its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a benzamide core with a benzyl group and a trifluoromethyl substituent. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence the compound's biological activity.

  • Inhibition of Enzymatic Activity :
    • Compounds with similar structures have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which is critical in folate metabolism. For example, benzamide riboside has been reported to inhibit DHFR through its metabolite benzamide adenine dinucleotide (BAD), leading to reduced cellular levels of NADP and NADPH, destabilizing DHFR and inhibiting cell growth .
  • Antitumor Activity :
    • This compound derivatives have been evaluated for their antitumor properties. Research indicates that certain benzamide derivatives exhibit promising inhibitory activity against human lung adenocarcinoma cell lines, suggesting potential applications in cancer therapy .
  • Neuroleptic Effects :
    • Structural analogs of this compound have shown significant neuroleptic activity. For instance, some benzamides were found to be more potent than established neuroleptics like haloperidol and metoclopramide, indicating their potential for treating psychotic disorders .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its molecular structure. Key findings from SAR studies include:

  • Substituent Effects : The presence of the trifluoromethyl group enhances the compound's potency by improving binding affinity to target proteins.
  • Benzyl Group Modifications : Variations in the benzyl substituent have been linked to changes in pharmacological profiles, suggesting that careful modification can optimize therapeutic effects .

Table 1: Biological Activity of Related Benzamides

Compound NameBiological ActivityReference
This compoundAntitumor activity against lung cancer
Benzamide ribosideInhibition of DHFR, reduced cell growth
N-[2-(N-benzyl-N-methylamino)ethyl]-...Neuroleptic activity, potent psychosis treatment

Study Insights

  • Antitumor Studies : In vitro studies demonstrated that this compound effectively inhibited the proliferation of cancer cells, highlighting its potential as an anticancer agent.
  • Neuropharmacological Assessment : Animal models indicated that modifications in the benzyl moiety significantly enhanced neuroleptic effects, providing insights into optimizing drug design for treating psychiatric disorders.

Q & A

Basic Research Questions

Q. What are the critical safety and synthetic considerations for preparing N-benzyl-2-(trifluoromethyl)benzamide derivatives?

  • Methodological Answer :

  • Hazard Analysis : Conduct a risk assessment for reagents like O-benzyl hydroxylamine hydrochloride, p-trifluoromethyl benzoyl chloride, and dichloromethane. Evaluate mutagenicity via Ames testing, as some anomeric amides show mutagenic potential (compound 3 in exhibited mutagenicity comparable to benzyl chloride) .
  • Reaction Optimization : Use sodium carbonate as a base for acylation reactions. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (dichloromethane/pentane) .
  • Handling : Store light-sensitive compounds at 0–6°C and use personal protective equipment (PPE) with adequate ventilation .

Q. How can spectroscopic techniques characterize this compound?

  • Methodological Answer :

  • NMR Analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns. For example, the trifluoromethyl group appears as a singlet in 19F^{19}F-NMR, while aromatic protons resolve as distinct doublets (e.g., δ 7.34–7.20 ppm for benzamide protons in ).
  • Mass Spectrometry : Employ ESI-MS to verify molecular ions (e.g., m/z 449.2 [M+H]+^+ for derivatives in ).

Q. What crystallization strategies improve the yield of single crystals for X-ray studies?

  • Methodological Answer :

  • Use slow evaporation of dichloromethane/hexane mixtures at 4°C. For challenging cases, employ vapor diffusion with diethyl ether as an antisolvent .
  • Screen crystallization conditions using high-throughput platforms (e.g., CrystalGrower) to identify optimal solvent pairs .

Advanced Research Questions

Q. How does charge density analysis reveal electronic properties of this compound?

  • Methodological Answer :

  • Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å, 100 K) to collect data to a resolution of 0.8 Å. Correct for absorption effects with SADABS .
  • Multipole Refinement : Apply the Hansen-Coppens model in XD2006 to derive atomic charges and bond critical point (BCP) properties. The trifluoromethyl group exhibits strong polarization, with Laplacian values (∇2ρ^2 \rho) indicating covalent bonding .
  • Software : Use SHELXL for refinement and ToposPro for topological analysis of intermolecular interactions (e.g., C–H···π contacts) .

Q. What computational approaches validate the biological activity of this compound analogs?

  • Methodological Answer :

  • Molecular Docking : Dock ligands into target proteins (e.g., Trypanosoma brucei enzymes) using AutoDock Vina. Set grid boxes to encompass active sites (e.g., 25 Å3^3) and validate poses with RMSD clustering (<2.0 Å) .
  • MD Simulations : Run 100-ns simulations in GROMACS with AMBER force fields to assess binding stability. Calculate binding free energies via MM-PBSA .

Q. How do structural modifications impact the pharmacokinetic profile of this compound?

  • Methodological Answer :

  • Lipophilicity : Measure logP values via shake-flask assays. Trifluoromethyl groups increase logP by ~1.5 units compared to non-fluorinated analogs, enhancing blood-brain barrier penetration .
  • Metabolic Stability : Incubate compounds with liver microsomes (human/rat). LC-MS/MS quantifies parent compound depletion; CF3_3-substituted derivatives show t1/2_{1/2} > 60 min due to reduced CYP450 metabolism .

Q. What crystallographic software tools resolve twinning or disorder in this compound structures?

  • Methodological Answer :

  • Twinning : Use PLATON to detect twinning (Hooft parameter > 0.3). Refine twin laws (e.g., two-fold rotation) in SHELXL with BASF parameters .
  • Disorder Modeling : Partition disordered trifluoromethyl groups into two orientations with restrained occupancy ratios. Apply SIMU and DELU constraints to suppress thermal motion artifacts .

Data Contradiction and Validation

Q. How to resolve discrepancies in reported biological activities of this compound analogs?

  • Methodological Answer :

  • Assay Standardization : Replicate studies under identical conditions (e.g., 10 µM compound concentration, 72-h incubation for cytotoxicity assays). Validate via orthogonal assays (e.g., ATP vs. resazurin assays) .
  • Structural Verification : Confirm compound identity via 1H^1H-NMR and HRMS to rule out degradation or isomerism .

Q. Why do some synthetic routes yield low-purity this compound?

  • Methodological Answer :

  • Byproduct Analysis : Use LC-MS to detect acyl chloride hydrolysis products. Optimize reaction stoichiometry (1.2 eq. acyl chloride, 2.5 eq. base) and exclude moisture .
  • Purification Troubleshooting : Switch from silica gel to reverse-phase C18 columns for polar impurities. Use preparative HPLC with 0.1% TFA in acetonitrile/water gradients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-(trifluoromethyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-2-(trifluoromethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.